

physical and chemical properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4-Tri-O-benzyl-L-rhamnopyranose

Cat. No.: B143870

[Get Quote](#)

An In-depth Technical Guide to 2,3,4-Tri-O-benzyl-L-rhamnopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a protected monosaccharide that serves as a crucial building block in synthetic carbohydrate chemistry. As a derivative of L-rhamnose, a naturally occurring deoxy sugar, this compound is of significant interest to researchers in glycobiology and drug development. The benzyl ether protecting groups at the C2, C3, and C4 positions offer stability under a range of reaction conditions, allowing for selective modifications at the anomeric center and the C6 methyl group. This guide provides a comprehensive overview of the physical and chemical properties of **2,3,4-Tri-O-benzyl-L-rhamnopyranose**, detailed experimental protocols, and key characterization data to support its application in research and development.

Physical and Chemical Properties

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₀ O ₅	[1][2]
Molecular Weight	434.52 g/mol	[2]
Melting Point	86-88 °C	[1][3]
Appearance	White Crystalline Solid	[4]
Solubility	Soluble in Chloroform, Dichloromethane, DMF, DMSO, Ether, Methanol	[1][3]
Storage Temperature	-20°C (long-term)	[1][3]

Table 2: Chemical Identifiers

Identifier	Value	Reference
CAS Number	210426-02-1, 86795-38-2	[1][2][3][4][5][6][7][8]

Note on CAS Numbers: Both CAS numbers 210426-02-1 and 86795-38-2 are frequently used in literature and commercial listings to refer to **2,3,4-Tri-O-benzyl-L-rhamnopyranose**. Researchers should verify the specific isomer and purity when sourcing this compound.

Experimental Protocols

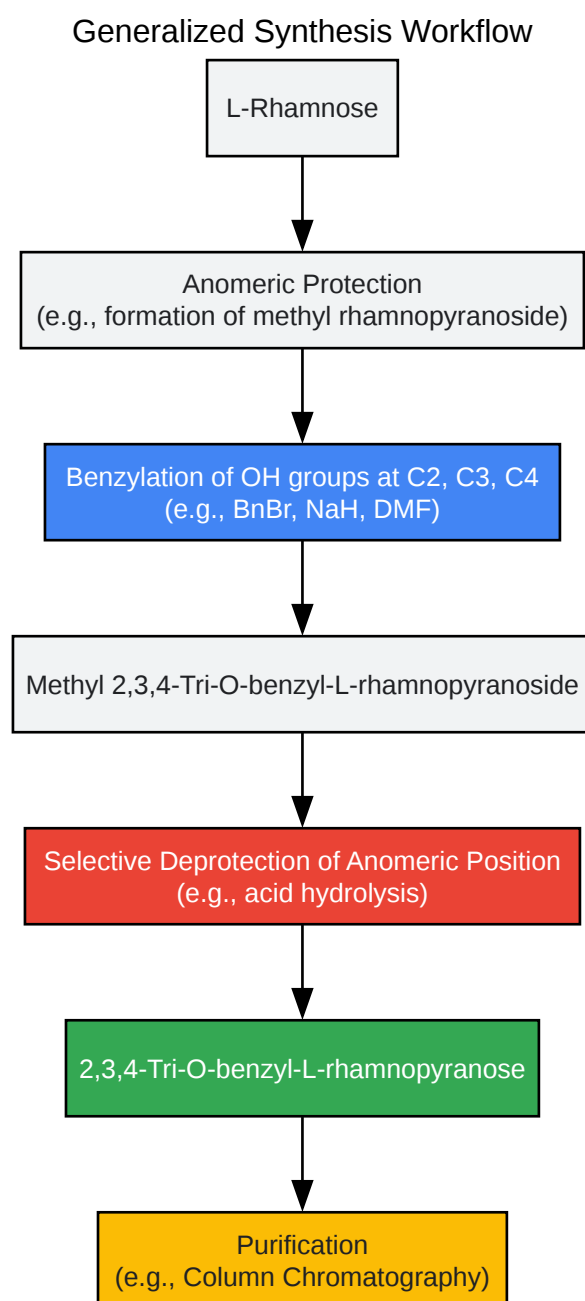
Synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose

A general approach to the synthesis of **2,3,4-Tri-O-benzyl-L-rhamnopyranose** involves the selective benzylation of L-rhamnose. While a specific detailed protocol for this exact compound is not readily available in the provided search results, a general procedure can be adapted from the synthesis of similar benzylated carbohydrate derivatives. This typically involves the following steps:

- Initial Protection (Optional but common): The anomeric position of L-rhamnose can be protected, for example, as a methyl glycoside, to prevent side reactions.

- **Benzylation:** The hydroxyl groups at positions 2, 3, and 4 are then benzylated. A common method for benzylation is the use of benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
- **Deprotection of the Anomeric Position (if applicable):** If the anomeric position was initially protected, this protecting group is selectively removed to yield the final product, **2,3,4-Tri-O-benzyl-L-rhamnopyranose**.

The following diagram illustrates a generalized workflow for the synthesis.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2,3,4-Tri-O-benzyl-L-rhamnopyranose**.

Deprotection of Benzyl Ethers

The benzyl ether protecting groups of **2,3,4-Tri-O-benzyl-L-rhamnopyranose** can be removed to liberate the free hydroxyl groups. A standard and effective method is catalytic transfer hydrogenation.

Protocol for Deprotection using Triethylsilane and Pd/C:

This method offers a clean and efficient deprotection under mild, neutral conditions.^[9]

- Dissolve the benzylated rhamnopyranose derivative in methanol.
- Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
- Add triethylsilane (Et₃SiH) to the mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
- Evaporate the solvent to obtain the deprotected rhamnose derivative.

Other methods for benzyl ether deprotection include catalytic hydrogenation with H₂ gas over a palladium catalyst and ozonolysis followed by treatment with sodium methoxide.^{[10][11]}

Glycosylation Reactions

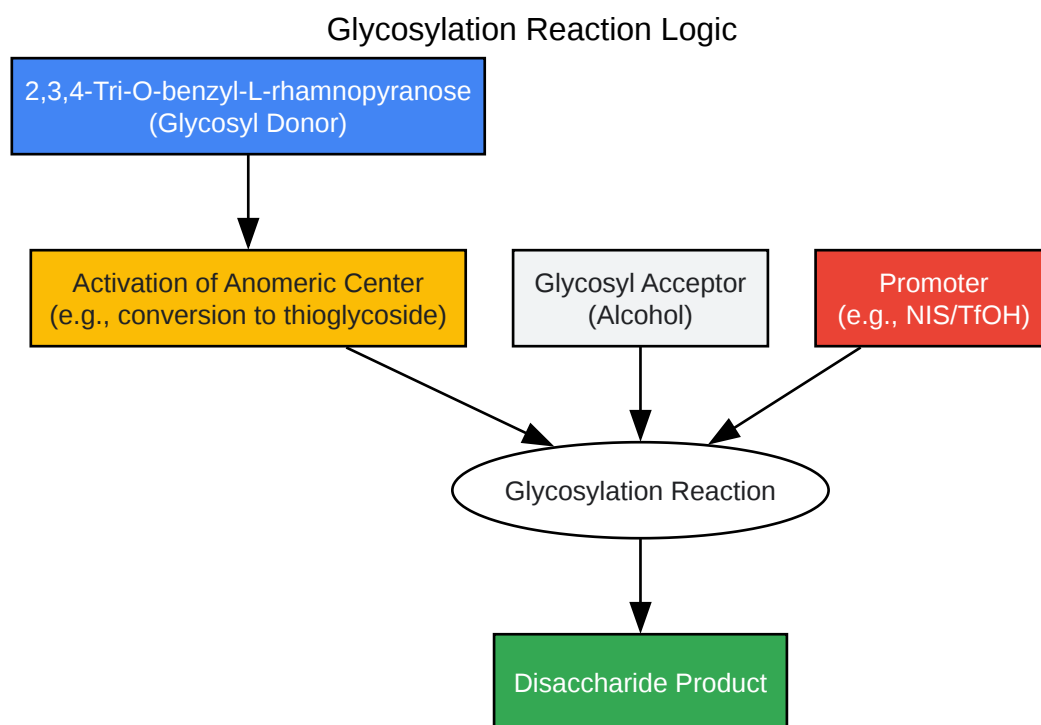
2,3,4-Tri-O-benzyl-L-rhamnopyranose can be utilized as a glycosyl donor in the synthesis of oligosaccharides. The anomeric hydroxyl group is first converted into a suitable leaving group, such as a trichloroacetimidate or a thioglycoside, to create a reactive glycosyl donor.

General Protocol for Glycosylation using a Thioglycoside Donor:

- **Activation of the Donor:** The thioglycoside donor is activated using a promoter system. Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH), or dimethyl(methylthio)sulfonium triflate (DMTST).[4]
- **Glycosylation:** The activated donor is then reacted with a glycosyl acceptor (an alcohol) in an anhydrous solvent, often in the presence of molecular sieves to exclude moisture.
- **Work-up and Purification:** The reaction is quenched, and the resulting disaccharide is purified, typically by column chromatography.

The stereochemical outcome of the glycosylation is influenced by several factors, including the protecting groups on the donor, the nature of the acceptor, the solvent, and the reaction temperature.[5]

The following diagram illustrates the logical relationship in a glycosylation reaction.



[Click to download full resolution via product page](#)

Caption: Logical flow of a glycosylation reaction using **2,3,4-Tri-O-benzyl-L-rhamnopyranose** as a donor.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for **2,3,4-Tri-O-benzyl-L-rhamnopyranose** were not found in the provided search results, the expected ^1H and ^{13}C NMR spectra would exhibit characteristic signals for the rhamnopyranose core and the benzyl protecting groups.

- ^1H NMR: The spectrum would show signals for the anomeric proton, the protons of the pyranose ring, the methyl group at C6 (as a doublet), and the aromatic and benzylic protons of the three benzyl groups.
- ^{13}C NMR: The spectrum would display signals for the carbons of the pyranose ring, the methyl carbon at C6, and the aromatic and benzylic carbons of the benzyl groups.

Researchers can refer to NMR data of structurally similar benzylated rhamnopyranosides for comparison and assignment of signals.[\[9\]](#)[\[12\]](#)

Mass Spectrometry (MS)

Mass spectrometry is a valuable tool for confirming the molecular weight and elucidating the structure of **2,3,4-Tri-O-benzyl-L-rhamnopyranose**. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in a predictable manner.

Expected Fragmentation Pattern:

- Molecular Ion Peak (M^+): A peak corresponding to the molecular weight of the compound (434.52 g/mol) should be observed.
- Loss of Benzyl Group: A prominent fragment resulting from the loss of a benzyl group (C_7H_7 , 91 m/z) is expected.
- Formation of Tropylium Ion: The fragment at m/z 91, corresponding to the tropylium ion, is a characteristic feature in the mass spectra of compounds containing benzyl groups.
- Other Fragments: Other fragments may arise from further cleavage of the pyranose ring and loss of other substituents.

Conclusion

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a versatile and valuable intermediate in carbohydrate synthesis. Its well-defined structure and the stability of its benzyl ether protecting groups make it an excellent starting material for the construction of complex oligosaccharides and glycoconjugates. This guide has provided a summary of its key physical and chemical properties, along with generalized experimental protocols for its synthesis, deprotection, and use in glycosylation reactions. The provided information serves as a valuable resource for researchers and scientists working in the field of glycochemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. jstage.jst.go.jp [jstage.jst.go.jp]
2. chem.libretexts.org [chem.libretexts.org]
3. cdn.usbio.net [cdn.usbio.net]
4. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
5. benchchem.com [benchchem.com]
6. 2,3,4-Tri-O-benzyl-L-rhamnopyranose | 86795-38-2 | MT04871 [biosynth.com]
7. Direct Synthesis of the β -l-Rhamnopyranosides | Semantic Scholar [semanticscholar.org]
8. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
9. periodicos.ufms.br [periodicos.ufms.br]
10. researchgate.net [researchgate.net]
11. chemistry.miamioh.edu [chemistry.miamioh.edu]
12. dev.spectrabase.com [dev.spectrabase.com]

- To cite this document: BenchChem. [physical and chemical properties of 2,3,4-Tri-O-benzyl-L-rhamnopyranose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143870#physical-and-chemical-properties-of-2-3-4-tri-o-benzyl-l-rhamnopyranose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com